3-Nitro-4-(4-toluidino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Paper details the synthesis of nitro-toluenes and their corresponding toluidines, which are structurally related to 3-Nitro-4-(4-toluidino)benzoic acid. The synthesis involves a reaction of nitro-[11C]methane with a precursor in the presence of BuLi, followed by a reduction process to produce toluidines. Although the exact synthesis of 3-Nitro-4-(4-toluidino)benzoic acid is not described, the methodologies used for synthesizing similar compounds could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of 3-Nitro-4-(4-toluidino)benzoic acid would likely exhibit steric effects due to the presence of nitro and toluidino groups. Paper discusses the effect of a twisted nitro group on the gas phase acidities of various aromatic compounds, including benzoic acid derivatives. The steric inhibition of resonance due to the nitro group's dihedral angle could be relevant to the molecular structure analysis of 3-Nitro-4-(4-toluidino)benzoic acid.
Chemical Reactions Analysis
While the provided papers do not directly address the chemical reactions of 3-Nitro-4-(4-toluidino)benzoic acid, they do offer insights into the reactivity of nitro compounds and benzoic acid derivatives. For instance, the reduction of nitro-toluenes to toluidines as described in paper indicates that nitro groups can be chemically modified. This suggests that the nitro group in 3-Nitro-4-(4-toluidino)benzoic acid may undergo similar reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Nitro-4-(4-toluidino)benzoic acid can be inferred from the properties of related compounds. Paper provides information on the gas phase acidities of benzoic acid derivatives, which could be indicative of the acidity and stability of 3-Nitro-4-(4-toluidino)benzoic acid. Additionally, paper describes the crystal structure of a nitrobenzoic acid compound, which could offer insights into the potential crystal structure and intermolecular interactions of 3-Nitro-4-(4-toluidino)benzoic acid.
Scientific Research Applications
Synthesis and Crystallography
Research has focused on the synthesis and structural characterization of compounds related to 3-Nitro-4-(4-toluidino)benzoic acid. For instance, studies on the synthesis of 2-nitro-4-methylsulfonyl benzoic acid through nitration and oxygenation processes highlight the efficiency and economic benefits of certain synthetic routes (Peng Jia-bin, 2010). Additionally, the preparation and structural examination of lanthanide coordination compounds using 4-benzyloxy benzoic acid derivatives underscore the impact of electron-donating and withdrawing substituents on luminescent properties (S. Sivakumar, M. Reddy, A. Cowley, K. Vasudevan, 2010).
Catalysis and Oxidation
Research into catalytic applications has revealed that nitro-substituted compounds can selectively catalyze aromatic oxidation. The mu-nitrido diiron phthalocyanines with electron-withdrawing substituents, for example, demonstrate high selectivity and efficiency in the oxidation of alkyl aromatic compounds to benzoic acid, highlighting the role of electron-withdrawing groups in catalytic performance (Umit Işci, P. Afanasiev, J. Millet, E. V. Kudrik, V. Ahsen, A. Sorokin, 2009).
Photoluminescence and Solid-State Properties
The influence of substituents on the photophysical properties of compounds has been a key area of study. For instance, the research on europium and terbium complexes with thiophenyl-derivatized nitrobenzoato antennas demonstrates the impact of substituents on luminescence efficiency and the potential for these compounds in light-emitting applications (Subha Viswanathan, A. Bettencourt-Dias, 2006).
Environmental Applications
Investigations into the environmental implications and applications of nitro-substituted benzoic acids have shown their potential in catalytic reduction processes. For instance, Ag-NPs embedded in Zn-MOFs (Metal-Organic Frameworks) synthesized using substituted benzoic acids have shown efficient catalytic reduction of nitrophenols, a common pollutant in industrial waste (Xue-Qian Wu, Dan-Dan Huang, Zhi-Hang Zhou, W. Dong, Ya‐Pan Wu, Jun Zhao, Dong‐sheng Li, Qichun Zhang, X. Bu, 2017).
Safety And Hazards
properties
IUPAC Name |
4-(4-methylanilino)-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c1-9-2-5-11(6-3-9)15-12-7-4-10(14(17)18)8-13(12)16(19)20/h2-8,15H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHXZADBHAALLDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49679476 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-Nitro-4-(4-toluidino)benzoic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.